methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate involves multiple steps, typically starting with the preparation of the thiazole and triazole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
These compounds share similar structural features but may differ in their biological activities and applications.
Biological Activity
Methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates thiazole and triazole rings, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N3O5S with a molecular weight of 423.4 g/mol. The IUPAC name provides insight into its structural complexity:
- IUPAC Name : Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate
Antimicrobial Activity
Research has indicated that derivatives of triazole and thiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial : Compounds similar to methyl 4-{(Z)-...} have shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus. In a study assessing the minimum inhibitory concentration (MIC), certain derivatives demonstrated potent antibacterial activity with MIC values as low as 0.5 μg/mL against Gram-positive bacteria .
Anticancer Properties
The compound's potential in cancer therapy is underscored by its ability to inhibit tumor cell proliferation. For example:
- Inhibition of Cancer Cell Lines : Studies have shown that related triazole compounds can inhibit the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 10 to 30 μM . The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antioxidant Activity
The antioxidant capacity of methyl 4-{(Z)-...} has been evaluated using various assays:
- DPPH and ABTS Assays : Compounds in this class have shown significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. For example, one study reported an IC50 value of 0.397 μM for a related compound in the ABTS assay .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized methyl 4-{(Z)-...} and evaluated its biological activity. The synthesis involved multi-step reactions starting from commercially available precursors. The resultant compound was subjected to various biological assays:
Activity Type | Result |
---|---|
Antibacterial | MIC = 0.5 μg/mL against E. coli |
Anticancer | IC50 = 20 μM against MCF-7 cells |
Antioxidant | IC50 = 0.397 μM in ABTS assay |
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications on the phenyl ring significantly enhance biological activity. Substituents such as methoxy groups were found to improve both solubility and potency against target cells.
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H17N3O5S/c1-27-15-9-8-14(11-16(15)28-2)18-22-21-24(23-18)19(25)17(30-21)10-12-4-6-13(7-5-12)20(26)29-3/h4-11H,1-3H3/b17-10- |
InChI Key |
PINNTYBNJKYNMF-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.